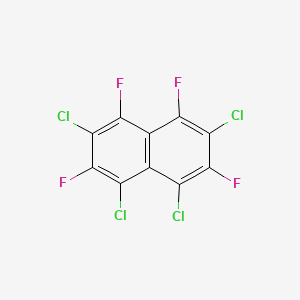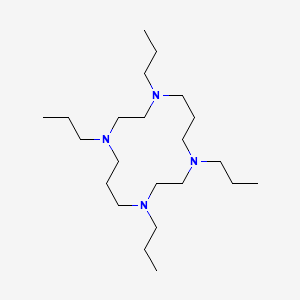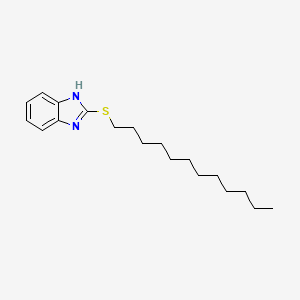
2-(Dodecylsulfanyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dodecylsulfanyl)-1H-benzimidazole: is an organic compound that belongs to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities The addition of a dodecylsulfanyl group to the benzimidazole structure enhances its lipophilicity and potentially its biological activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecylsulfanyl)-1H-benzimidazole typically involves the reaction of benzimidazole with dodecylthiol. One common method is the nucleophilic substitution reaction where benzimidazole is treated with dodecylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification of the product is typically achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dodecylsulfanyl)-1H-benzimidazole: can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the dodecylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride.
Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated or nitrated benzimidazole derivatives.
Aplicaciones Científicas De Investigación
2-(Dodecylsulfanyl)-1H-benzimidazole: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties. It may also have applications in the study of enzyme inhibition.
Medicine: Explored for its potential as a therapeutic agent due to its biological activity. It may have applications in the development of new drugs.
Industry: Used in the formulation of corrosion inhibitors and as an additive in lubricants to enhance their performance.
Mecanismo De Acción
The mechanism of action of 2-(Dodecylsulfanyl)-1H-benzimidazole is primarily based on its ability to interact with biological molecules. The dodecylsulfanyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various molecular targets, including enzymes and receptors. The benzimidazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity.
Comparación Con Compuestos Similares
2-(Dodecylsulfanyl)-1H-benzimidazole: can be compared with other benzimidazole derivatives such as:
2-Mercaptobenzimidazole: Lacks the dodecyl group, making it less lipophilic.
2-(Methylsulfanyl)-1H-benzimidazole: Contains a shorter alkyl chain, which may affect its biological activity and solubility.
2-(Ethylsulfanyl)-1H-benzimidazole: Similar to the methyl derivative but with a slightly longer alkyl chain.
The uniqueness of This compound lies in its long dodecyl chain, which significantly enhances its lipophilicity and potentially its biological activity compared to other shorter-chain derivatives.
Propiedades
Número CAS |
130778-95-9 |
|---|---|
Fórmula molecular |
C19H30N2S |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
2-dodecylsulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C19H30N2S/c1-2-3-4-5-6-7-8-9-10-13-16-22-19-20-17-14-11-12-15-18(17)21-19/h11-12,14-15H,2-10,13,16H2,1H3,(H,20,21) |
Clave InChI |
ANZNGCBZAKGSQP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCSC1=NC2=CC=CC=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



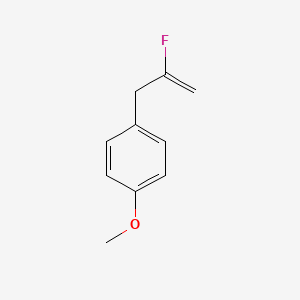

![[(Dibutoxyphosphorothioyl)sulfanyl]acetic acid](/img/structure/B14284477.png)

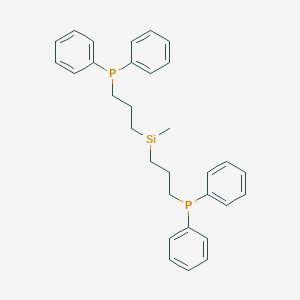
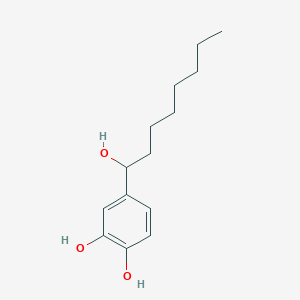

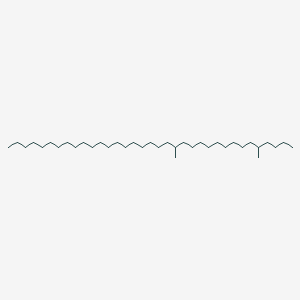
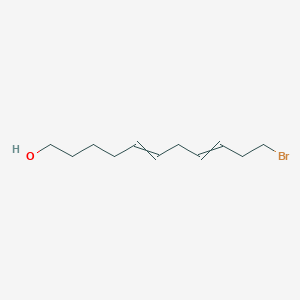
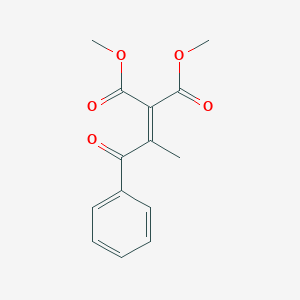
![6-[(Octadecylamino)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14284514.png)
